![molecular formula C18H14N4O3S2 B2723258 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1331267-47-0](/img/structure/B2723258.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
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Description
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H14N4O3S2 and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Agents
One significant area of research involves the synthesis and biological evaluation of compounds with similar structural features for their antimicrobial and antitubercular activities. Compounds designed and synthesized from intermediates like chalcones have shown potential in anti-tubercular screening, revealing increased potency in certain derivatives. This suggests that modifications on the benzoxazole and thiophene components can significantly impact biological activity, offering pathways for developing new therapeutic agents against bacterial infections such as tuberculosis (Venugopal, Sundararajan, & Choppala, 2020).
Anticancer Research
The incorporation of benzoxazole and thiophene moieties into heterocyclic compounds has also been investigated for anticancer properties. Compounds featuring these motifs have been synthesized and screened for their ability to inhibit the growth of cancer cells. The presence of sulfur-containing heterocyclic analogs, such as those related to the specified compound, indicates potential selectivity towards certain cancer cell lines, suggesting a promising avenue for the development of novel anticancer therapies (Abu‐Hashem & Aly, 2017).
Molecular Docking and Drug Design
Further, the compound's structural complexity, featuring benzoxazole and thiophene rings, lends itself well to molecular docking studies. These studies aim to predict the interaction of such compounds with specific biological targets, providing insights into their potential as lead compounds in drug discovery efforts. Docking studies have been performed to assess the interaction of synthesized compounds with key enzymes, revealing promising candidates for further development as therapeutic agents (Venugopal, Sundararajan, & Choppala, 2020).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c23-15(10-27-18-19-12-4-1-2-5-13(12)24-18)22-8-11(9-22)17-20-16(21-25-17)14-6-3-7-26-14/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTZWOQETXDUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone |
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